molecular formula C13H11NO3 B13955228 Methyl 3-(isoquinolin-1-yl)-3-oxopropanoate

Methyl 3-(isoquinolin-1-yl)-3-oxopropanoate

Cat. No.: B13955228
M. Wt: 229.23 g/mol
InChI Key: ARMXBBMZAYPPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(isoquinolin-1-yl)-3-oxopropanoate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(isoquinolin-1-yl)-3-oxopropanoate typically involves the reaction of isoquinoline with methyl acetoacetate under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isoquinolin-1-yl)-3-oxopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The ester group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation of the product.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester group. The reaction conditions vary depending on the nucleophile but often involve heating the mixture to reflux.

Major Products

    Oxidation: Isoquinoline N-oxides.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(isoquinolin-1-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential use in treating various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(isoquinolin-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Methyl 3-(isoquinolin-1-yl)-3-oxopropanoate can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, which serves as a building block for many derivatives.

    1-Methylisoquinoline: A simple derivative with a methyl group at the nitrogen atom.

    3,4-Dihydroisoquinoline: A reduced form of isoquinoline with potential biological activities.

Uniqueness

This compound is unique due to its specific ester functional group, which allows for further chemical modifications and the introduction of various substituents. This versatility makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 3-isoquinolin-1-yl-3-oxopropanoate

InChI

InChI=1S/C13H11NO3/c1-17-12(16)8-11(15)13-10-5-3-2-4-9(10)6-7-14-13/h2-7H,8H2,1H3

InChI Key

ARMXBBMZAYPPIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=NC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.